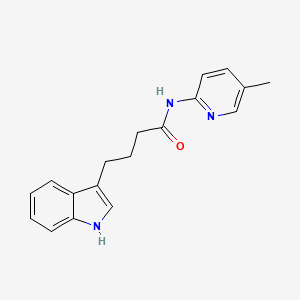![molecular formula C16H18N2S2 B4840809 N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4840809.png)
N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea
Overview
Description
N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MMB-MDT, is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a thiourea derivative with a molecular formula of C16H18N2S2 and a molecular weight of 318.46 g/mol. MMB-MDT has been found to exhibit a range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood. However, it has been suggested that N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea exerts its biological activities by interacting with specific proteins or enzymes in cells. For example, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns, resulting in the observed biological effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea can induce apoptosis, or programmed cell death, in cancer cells. N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has also been found to inhibit the production of inflammatory cytokines in immune cells. In addition, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit insecticidal and herbicidal activities by disrupting the nervous system of insects and inhibiting the growth of plants.
Advantages and Limitations for Lab Experiments
N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in various assays. N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea is also stable under standard laboratory conditions and can be stored for long periods without degradation. However, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations, such as its low solubility in water, which can make it difficult to use in certain assays. In addition, the biological effects of N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea can be highly dependent on the cell type and experimental conditions, making it important to carefully optimize the experimental protocols.
Future Directions
There are several future directions for the research on N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea. One potential direction is to further investigate its anti-tumor activity and explore its potential as a cancer therapeutic. Another direction is to study its insecticidal and herbicidal properties and develop new pesticides or herbicides based on N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, the use of N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea as a ligand in the synthesis of metal complexes could be further explored for its potential applications in catalysis and sensing. Overall, the research on N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has the potential to lead to the development of new drugs, pesticides, and materials with a range of applications.
Scientific Research Applications
N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been investigated for its anti-tumor, anti-inflammatory, and anti-microbial activities. In agriculture, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been found to exhibit insecticidal and herbicidal properties. In material science, N-(4-methylbenzyl)-N'-[2-(methylthio)phenyl]thiourea has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and sensing.
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(2-methylsulfanylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S2/c1-12-7-9-13(10-8-12)11-17-16(19)18-14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUIGQODNDLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-[2-(methylsulfanyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-{[(4-fluorophenyl)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4840740.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4840753.png)

![4-[1-(benzylsulfonyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4840761.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4840773.png)
![N-(3,5-dimethylphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4840775.png)

![N-(4-bromo-2-chlorophenyl)-2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4840781.png)

![methyl [5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4840789.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4840796.png)

![methyl 3-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4840818.png)
![1-[(4-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4840821.png)